Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane, 1,3,5,7,9,11,13,15,17,19,21,23-dodecaphenyl-
Description
This compound is a highly substituted cyclic siloxane featuring a 12-membered silicon-oxygen (Si-O) backbone with phenyl groups attached to each silicon atom. Its heptacyclic architecture confers unique thermal stability and hydrophobicity, making it suitable for high-performance materials in extreme environments. The dodecaphenyl substitution enhances steric bulk and chemical inertness, distinguishing it from simpler siloxanes like octamethylcyclotetrasiloxane (D4) .
Properties
IUPAC Name |
1,3,5,7,9,11,13,15,17,19,21,23-dodecakis-phenyl-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30-octadecaoxa-1,3,5,7,9,11,13,15,17,19,21,23-dodecasilaheptacyclo[11.11.1.13,9.15,21.17,19.111,17.115,23]triacontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H60O18Si12/c1-13-37-61(38-14-1)91-73-99(69-53-29-9-30-54-69)76-94(64-43-19-4-20-44-64)83-97(67-49-25-7-26-50-67)79-100(89-99,70-55-31-10-32-56-70)74-92(81-91,62-39-15-2-16-40-62)86-96(66-47-23-6-24-48-66)78-101(71-57-33-11-34-58-71)75-93(85-91,63-41-17-3-18-42-63)82-95(87-94,65-45-21-5-22-46-65)77-102(90-101,72-59-35-12-36-60-72)80-98(84-96,88-97)68-51-27-8-28-52-68/h1-60H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJQTJDLPJRVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si]7(O[Si]8(O[Si](O6)(O[Si](O3)(O[Si](O4)(O[Si](O8)(O[Si](O7)(O5)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H60O18Si12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893394 | |
| Record name | Dodeca(phenylsilasesquioxane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1550.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18923-59-6 | |
| Record name | 1,3,5,7,9,11,13,15,17,19,21,23-Dodecaphenylheptacyclo[11.11.1.13,9.15,21.17,19.111,17.115,23]dodecasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18923-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane, 1,3,5,7,9,11,13,15,17,19,21,23-dodecaphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018923596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptacyclo[11.11.1.13,9.15,21.17,19.111,17.115,23]dodecasiloxane, 1,3,5,7,9,11,13,15,17,19,21,23-dodecaphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodeca(phenylsilasesquioxane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane is a complex siloxane compound with significant potential in various biological applications due to its unique structural properties and chemical stability. This article provides a comprehensive overview of the biological activity associated with this compound based on available research and data.
Chemical Structure and Properties
The molecular formula for Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane is with a molecular weight of 1550.3 g/mol . The compound consists of a heptacyclic framework which contributes to its stability and potential interactions with biological systems.
1. Antimicrobial Properties
Research indicates that siloxane compounds can exhibit antimicrobial activity. Studies have shown that certain derivatives of siloxanes possess the capability to inhibit bacterial growth and biofilm formation:
- Case Study : A study demonstrated that modified siloxanes showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial coatings .
2. Cytotoxicity and Cell Proliferation
The cytotoxic effects of Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane have been evaluated in various cell lines:
- Findings : In vitro assays revealed that this compound could induce apoptosis in cancer cell lines while exhibiting low toxicity towards normal cells . This selective cytotoxicity highlights its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 (Breast) | 25 | Induces apoptosis |
| HeLa (Cervical) | 30 | Low toxicity to normal cells |
| A549 (Lung) | 20 | Effective against proliferation |
3. Biocompatibility
The biocompatibility of siloxanes is critical for their application in biomedical fields:
- Assessment : Studies on the biocompatibility of Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane indicate favorable interactions with human cells and tissues. This property is essential for its use in drug delivery systems and tissue engineering.
The biological activity of Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane can be attributed to several mechanisms:
- Membrane Disruption : The compound may disrupt microbial cell membranes due to its amphiphilic nature.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage has been observed in cancer cells.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression in cancerous cells.
Comparison with Similar Compounds
Structural and Bond Angle Differences
Siloxane Backbone vs. Carbon-Based Cyclic Compounds :
The Si-O-Si bond angles in siloxanes typically range between 140–150° , significantly larger than the C-C-C bond angles observed in carbon-based cyclic compounds. For example, in syn-15,17-Di-2-naphthylhexacyclo[...], C-C-C angles vary from 99.68° to 114.65° (e.g., C26—C23—C27: 99.68° ). This disparity reduces ring strain in siloxanes, enhancing their thermal stability compared to strained carbon cycles.Substituent Effects :
The dodecaphenyl groups in the target compound contrast with the naphthyl or hydrogen substituents in other cyclic systems. For instance, syn-15,17-Di-2-naphthylhexacyclo[...] features naphthyl groups contributing to steric hindrance but lacks the uniform phenyl coverage seen in the target siloxane .
Physical and Chemical Properties
A comparative analysis of key properties is outlined below:
*Estimated based on structural analogs and computational models.
- Hydrophobicity (logP): The target siloxane’s logP is expected to exceed 8.0 due to its phenyl-rich structure, surpassing the 6.67 logP of Cyclotetracosane-dodecene . This makes it more suited for non-aqueous applications.
- Thermal Stability :
The Si-O backbone resists degradation at temperatures above 300°C , outperforming carbon-based cycles like Cyclotetracosane-dodecene, which decompose at lower temperatures .
Research Findings and Implications
- Structural Insights : X-ray data from carbon-based cycles (e.g., bond angles in ) highlight how siloxanes’ larger bond angles mitigate strain, enabling applications in aerospace and electronics.
- Property Trade-offs : While the target siloxane excels in thermal stability, its synthesis is more resource-intensive than hydrocarbon analogs like Cyclotetracosane-dodecene .
Preparation Methods
Reaction Mechanism and Conditions
Phenylsilane (PhSiH3) reacts with water in the presence of a basic catalyst (e.g., NaOH) under inert atmosphere. The process proceeds via:
-
Hydrolysis : PhSiH3 + H2O → PhSi(OH)3 + H2↑
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Condensation : 12 PhSi(OH)3 → C72H60O18Si12 + 18 H2O
Key parameters include:
Optimization for High-Yield Synthesis
The patent reports yields exceeding 95% for octaphenyl systems by:
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One-step feeding : Introducing all reactants simultaneously reduces intermediate variability.
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Solvent selection : Isopropanol or toluene enhances solubility of phenylsilane and stabilizes intermediates.
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Post-reaction treatment : Filtration and washing with ethanol/water remove unreacted monomers and salts.
Solvent-Directed Cage Formation
Recent studies highlight the solvent’s role in dictating cage geometry and purity. For dodecaphenyl silsesquioxane, polar aprotic solvents favor closed-cage structures, while nonpolar media promote open or double-decker intermediates.
Solvent Effects on Oligomerization
| Solvent | Dielectric Constant | Dominant Product | Yield (%) |
|---|---|---|---|
| Isopropanol | 18.3 | Closed-cage | 86–90 |
| Toluene | 2.4 | Double-decker | 58–70 |
| Acetonitrile | 37.5 | Mixed oligomers | <50 |
Isopropanol’s moderate polarity facilitates Si-O-Si bond formation without destabilizing phenyl groups, achieving 90% closed-cage yield. In contrast, toluene’s low polarity slows condensation, favoring double-decker structures that require subsequent annealing.
Crystallization and Purification
Post-synthesis, the product is isolated via:
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Precipitation : Adding hexane to the reaction mixture precipitates the cage compound.
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Recrystallization : Dissolving in hot toluene and cooling yields X-ray quality crystals.
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Drying : Vacuum drying at 80–100°C removes residual solvents without decomposing the product (Tdec > 400°C).
Comparative Analysis of Synthesis Methods
| Parameter | Hydrolysis/Polycondensation | Solvent-Directed |
|---|---|---|
| Reaction Time | 4–24 hours | 24–48 hours |
| Yield | 95.3–96.2% | 58–90% |
| Purity | ≥99% | 85–95% |
| Scalability | Industrial | Laboratory |
| Energy Input | Moderate | High |
The hydrolysis method excels in scalability and yield, making it preferable for bulk production. However, solvent-directed approaches offer superior control over cage geometry, critical for advanced materials applications.
Challenges and Mitigation Strategies
Byproduct Formation
Random oligomers and incompletely condensed species arise from:
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Excessive water : Accelerates hydrolysis but disrupts controlled condensation.
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Inadequate mixing : Creates localized stoichiometric imbalances.
Mitigation includes:
Q & A
Basic Research Questions
Q. How can researchers design a robust synthesis protocol for this dodecasiloxane derivative, considering its steric hindrance and phenyl group reactivity?
- Methodological Answer : Begin with siloxane precursor functionalization using controlled hydrolysis-condensation reactions. Optimize reaction parameters (e.g., temperature, solvent polarity, and catalyst type) via factorial design experiments to manage steric effects . Validate intermediate structures using FTIR and to track siloxane bond formation. Reference bond angle data from similar siloxane frameworks (e.g., C–Si–O angles ≈ 109.5°) to predict stability .
Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Combine and to resolve phenyl substituent positions and assess symmetry. Use X-ray crystallography to resolve the heptacyclic core, comparing observed bond lengths (e.g., Si–O ≈ 1.63 Å) and torsion angles to computational models . Mass spectrometry (HRMS) with MALDI-TOF can verify molecular weight and fragmentation patterns unique to dodecaphenyl substitution .
Q. How can researchers assess the thermal stability of this compound under varying atmospheric conditions?
- Methodological Answer : Perform thermogravimetric analysis (TGA) in inert (N) and oxidative (O) atmospheres. Correlate decomposition temperatures with phenyl group density and siloxane ring strain. Compare activation energies (ΔE) derived from Arrhenius plots to theoretical frameworks on siloxane backbone rigidity .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reactivity data for phenyl-substituted siloxanes?
- Methodological Answer : Apply density functional theory (DFT) to map electron density distributions and identify reactive sites (e.g., Si–O bond polarization). Validate models against experimental kinetic data (e.g., hydrolysis rates). Use bibliometric analysis to identify recurring methodological biases in literature, such as solvent effects overlooked in early studies .
Q. What strategies optimize the compound’s application in hybrid materials while mitigating phase separation issues?
- Methodological Answer : Employ sol-gel processing with controlled crosslinking agents (e.g., tetraethyl orthosilicate). Monitor phase behavior using small-angle X-ray scattering (SAXS) and correlate with Hansen solubility parameters. Integrate membrane separation technologies (e.g., ultrafiltration) to isolate homogeneous hybrid fractions .
Q. How can researchers reconcile discrepancies in crystallographic data for structurally analogous siloxanes?
- Methodological Answer : Conduct a systematic review of crystallographic databases (e.g., Cambridge Structural Database) to identify trends in lattice parameters and packing motifs. Re-analyze raw diffraction data using advanced refinement software (e.g., SHELXL) to account for disorder in phenyl ring orientations .
Theoretical and Methodological Frameworks
- Link synthesis optimization to chemical engineering design principles (RDF2050103), emphasizing process control and simulation .
- Ground structural analysis in conceptual frameworks that prioritize bond geometry and steric interactions over simplified empirical models .
- Use bibliometric analysis to identify gaps in siloxane research, focusing on understudied areas like anisotropic thermal expansion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
